3-(4-Hydroxyphenyl)isonicotinic acid

説明

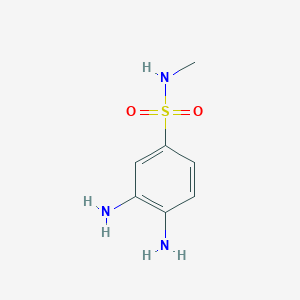

“3-(4-Hydroxyphenyl)isonicotinic acid” is a compound with the molecular formula C12H9NO3 . It is a derivative of isonicotinic acid, which is a pyridinemonocarboxylic acid where the carboxy group is at position 4 of the pyridine ring .

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Hydroxyphenyl)isonicotinic acid” often involves decarboxylative halogenation, a method based on the conversion of carboxylic acids to the corresponding organic halides . Other methods include the preparation of families of valuable organic iodides, bromides, chlorides, and fluorides .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)isonicotinic acid” can be analyzed using various spectroscopic methods such as FTIR, FT-Raman, and NMR . The structure and conformational analysis of similar compounds have been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Hydroxyphenyl)isonicotinic acid” could be complex. For instance, isonicotinic acid derivatives have been found to inhibit certain enzymes, such as myeloperoxidase (MPO), urease, acetylcholinesterase, cyclooxygenase-2 (COX-2), Bcr-Abl tyrosine kinase, and histone demethylase .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Hydroxyphenyl)isonicotinic acid” can be determined using various methods. For instance, the optimized geometrical parameters and energies of all different and possible conformers can be obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .科学的研究の応用

Anticancer Potential

3-(4-Hydroxyphenyl)isonicotinic acid: has been investigated for its potential as an anticancer agent. Researchers have synthesized novel compounds targeting cell death pathways, including apoptosis and autophagy . The compound’s unique structure and interactions with cellular components make it a promising candidate for further study in cancer therapy.

Antibacterial Properties

In the fight against bacterial infections, this compound shows promise. It has been explored as an antibiotic for the treatment of Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis . Understanding its mechanism of action and optimizing its efficacy could contribute to combating drug-resistant bacterial strains.

Salicylic Acid Analog for Plant Defense

In plant science, this compound serves as an analog to salicylic acid (SA) . SA plays a crucial role in systemic acquired resistance (SAR) against pathogens. Researchers have explored its use in inducing SAR, along with other analogs like 2,6-dichloroisonicotinic acid (INA) and benzothiadiazole S-methyl ester (BTH) . Understanding its impact on plant immunity could have implications for crop protection.

Metabolism and Hepatotoxicity Studies

3-(4-Hydroxyphenyl)isonicotinic acid: undergoes metabolism by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1), leading to the formation of hepatotoxins . Investigating its metabolic pathways and potential toxicity is essential for drug safety assessment.

Pharmaceutical Intermediates

As a versatile compound, it serves as a building block for pharmaceutical synthesis. Its functional groups allow for modifications, enabling the creation of derivatives with specific properties. Researchers explore its role as an intermediate in drug development .

作用機序

Target of Action

The primary target of 3-(4-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid , is the Mycobacterium genus, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .

Mode of Action

3-(4-Hydroxyphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The compound affects the mycolic acid biosynthesis pathway . It forms a complex that binds tightly to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural enoyl-AcpM substrate and the action of fatty acid synthase .

Pharmacokinetics

The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid biosynthesis, leading to the death of the bacteria . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic activity of the liver, which is responsible for the activation of the compound, can be affected by factors such as diet, age, and disease state. Additionally, the presence of other drugs can influence the compound’s action through drug-drug interactions .

将来の方向性

The future directions for “3-(4-Hydroxyphenyl)isonicotinic acid” and similar compounds could involve further development and fine-tuning of these scaffolds for the treatment of various aberrations . The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical .

特性

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)11-7-13-6-5-10(11)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRGOILDLJZQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686965 | |

| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)isonicotinic acid | |

CAS RN |

1258625-94-3 | |

| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-](/img/structure/B3046490.png)

![tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B3046492.png)

![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)